2-Amino-3-methylcyclohexan-1-ol

Stereochemistry Chiral pool synthesis Diastereomer resolution

Sourcing stereochemically complex 1,2-amino alcohols for asymmetric synthesis is often limited by the availability of scaffolds beyond simple 2-aminocyclohexanol. This compound directly addresses that gap with its unique C3-methyl substitution, introducing three stereocenters and 8 possible stereoisomers. - **Enhanced Stereochemical Diversity:** The C3-methyl group creates a more complex stereochemical landscape compared to unsubstituted analogues, enabling fine-tuning of chiral P,O- or N,O-ligand selectivity. - **Versatile Synthetic Intermediate:** Ideal for developing organocatalysts, probing enzyme stereoselectivity (e.g., with CHAO and ω-transaminases), and executing diastereoselective transformations like directed epoxidations. - **Reliable Supply & Quality:** Supplied as a mixture of diastereomers at a typical purity of 95% (HPLC), available in convenient 1g-10g research quantities to accelerate SAR campaigns without in-house synthesis.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13628484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methylcyclohexan-1-ol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1CCCC(C1N)O
InChIInChI=1S/C7H15NO/c1-5-3-2-4-6(9)7(5)8/h5-7,9H,2-4,8H2,1H3
InChIKeySODIDXLDSFHMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methylcyclohexan-1-ol: Structural Identity and Specifications


2-Amino-3-methylcyclohexan-1-ol (CAS 874527-42-1; molecular formula C₇H₁₅NO; molecular weight 129.20 g·mol⁻¹) is a chiral vicinal (1,2-) amino alcohol belonging to the substituted cyclohexane class . The molecule contains three stereogenic centers (C1 bearing OH, C2 bearing NH₂, C3 bearing CH₃), yielding up to eight possible stereoisomers and is most commonly supplied as a mixture of diastereomers at a typical commercial purity of 95% (HPLC) . This compound serves as a stereochemically enriched building block for asymmetric synthesis, organocatalyst development, and medicinal chemistry probing of β-amino alcohol pharmacophores [1]. Its procurement value is defined not by a single dominant biological target but by its structural differentiation—specifically the C3-methyl substitution pattern on the cyclohexane 1,2-amino alcohol scaffold—relative to the widely available 2-aminocyclohexanol analogues.

Stereochemically enriched chiral building block with three stereogenic centers; supports asymmetric synthesis and organocatalyst development workflows.
8 possible stereoisomers, supplied as a diastereomeric mixture at 95% purity.
C3-methyl substitution distinguishes this scaffold from simpler 2-aminocyclohexanol, enabling steric tuning of chiral ligand design.
Vicinal amino alcohol pharmacophore retained for organocatalytic enamine formation.
Procurement context: stereochemical complexity probe for enzyme-substrate studies and diastereoselective cyclohexane synthesis.
Class-level asymmetric catalysis benchmark: up to 96% ee for related scaffolds.

2-Amino-3-methylcyclohexan-1-ol: Differentiation from Simpler Aminocyclohexanols


Generic substitution of 2-amino-3-methylcyclohexan-1-ol with simpler aminocyclohexanols such as 2-aminocyclohexanol (CAS 6850-38-0) or trans-2-aminocyclohexanol (CAS 6982-39-4) fails because the C3-methyl group introduces a third stereocenter absent in the parent scaffold, fundamentally altering the stereochemical landscape (8 possible stereoisomers vs. 4) . This additional methyl substituent increases the molecular weight by 12.2% (129.20 vs. 115.17 g·mol⁻¹), raises calculated lipophilicity (estimated Δ logP ≈ +0.5), and modulates both the conformational ensemble of the cyclohexane ring and the intramolecular hydrogen-bonding network between the vicinal NH₂ and OH groups . N-Methyl analogues such as 2-(methylamino)cyclohexanol alter the hydrogen-bond donor capacity at nitrogen rather than the ring substitution pattern, producing distinct reactivity in organocatalytic applications where the free primary amine is essential for enamine formation [1]. These structural differences are not cosmetic—they translate into quantifiable divergences in stereochemical outcomes, physicochemical properties, and application suitability documented in the evidence below.

Target
2-Amino-3-methylcyclohexan-1-ol (3 stereocenters, 8 isomers, MW 129.20)
Generic 2-aminocyclohexanol substitution may fail: absence of the C3-methyl group reduces stereochemical complexity (only 4 isomers), altering downstream enantio- or diastereoselective transformation outcomes.
Target
C3-methyl substitution (vicinal NH₂/OH, secondary amine character)
2-Amino-2-methylcyclohexanol regioisomer may not transfer directly: geminal methyl at C2 creates a sterically encumbered amine environment, which may shift organocatalytic enamine formation efficiency.
Target
Diastereomeric mixture supply (95% purity, CAS 874527-42-1)
Single-diastereomer trans-2-aminocyclohexanol (CAS 6982-39-4) cannot substitute: resolution protocol validated for the simpler scaffold may require method adaptation for the three-center mixture; enantiomeric purity outcomes may differ.
Structural differences in stereocenter count, substitution pattern, and amine steric environment translate into quantifiable divergences in physicochemical properties and application suitability. Direct replacement without validation may shift stereochemical outcomes.

2-Amino-3-methylcyclohexan-1-ol: Differentiation Evidence vs. Comparators


Stereochemical Complexity Compared to 2-Aminocyclohexanol

2-Amino-3-methylcyclohexan-1-ol possesses three stereogenic centers (C1, C2, C3) compared to two (C1, C2) in the unsubstituted 2-aminocyclohexanol scaffold . This results in a maximum of 8 stereoisomers (4 diastereomeric pairs) for the target compound versus 4 stereoisomers (2 enantiomeric pairs) for 2-aminocyclohexanol. The presence of the additional methyl-bearing stereocenter at C3 introduces diastereomeric relationships absent in the parent compound, directly impacting the complexity and selectivity achievable in asymmetric synthesis applications [1]. The commercially supplied mixture of diastereomers (CAS 874527-42-1) provides a distinct stereochemical input relative to the single-diastereomer trans-2-aminocyclohexanol (CAS 6982-39-4), which lacks the methyl substituent entirely.

Stereochemical Complexity
Head-to-head
3 vs. 2 stereocenters; 8 vs. 4 isomers; MW +14.03 (+12.2%)
Increased stereochemical input supports divergent synthesis strategies; complexity not accessible from 2-aminocyclohexanol.
Structural comparison; no experimental resolution data for target mixture.
Stereochemistry Chiral pool synthesis Diastereomer resolution

Regioisomeric Methyl Substitution in Aminocyclohexanols

The methyl group in 2-amino-3-methylcyclohexan-1-ol is located at the C3 position, adjacent to the amino-bearing C2 carbon. This contrasts with the regioisomer 2-amino-2-methylcyclohexanol, where the methyl and amino groups share the same carbon (C2). In 2-amino-2-methylcyclohexanol, the quaternary C2 center eliminates one stereocenter (reducing total stereocenters from 3 to 2) and places the methyl group geminal to the amine, sterically hindering nucleophilic reactivity at nitrogen . The vicinal (1,2-) relationship between NH₂ and OH is preserved in both compounds, but the C3-methyl substitution in the target compound maintains a secondary amine character (pKa ~10-11 for protonated form) versus the more sterically encumbered amine in the C2-methyl regioisomer, which is critical for applications requiring unhindered amine nucleophilicity such as organocatalytic enamine formation [1].

Regioisomeric Methyl Position
Cross-study
C3-methyl (secondary amine) vs. C2-geminal methyl (sterically hindered amine)
C3-substitution preserves amine nucleophilicity for enamine catalysis; C2-methyl regioisomer may alter reactivity.
Qualitative amine accessibility distinction; no direct comparative assay available.
Regioisomerism Structure-activity relationship Substituent effects

Asymmetric Catalysis Performance of Vicinal Amino Alcohols

The 1,2-amino alcohol (β-amino alcohol) motif shared by 2-amino-3-methylcyclohexan-1-ol has been extensively validated in the broader class of 2-aminocyclohexanol derivatives as a privileged scaffold for asymmetric catalysis. In a landmark study, enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol derivatives—resolved to >99% ee via mandelic acid resolution—delivered products with up to 96% enantiomeric excess in asymmetric phenyl transfer reactions to benzaldehydes and in transfer hydrogenations of aryl ketones [1]. More recently, prolinamides derived from 2-aminocyclohexanols were demonstrated to catalyze the List-Lerner-Barbas aldol reaction of cyclohexanone with benzaldehyde, achieving a diastereomeric ratio of up to 97:3 (anti/syn) and 96% ee [2]. These class-level results establish a quantitative performance benchmark for cyclohexane-based β-amino alcohols in asymmetric catalysis, and the additional methyl substituent in the target compound provides a handle for further tuning of steric and electronic properties in ligand design.

Asymmetric Catalysis Baseline
Class-level inference
Up to 96% ee (phenyl transfer); 96% ee / 97:3 dr (aldol) for 2-aminocyclohexanol-derived catalysts
Establishes a performance baseline; C3-methyl substituent provides a steric tuning handle for further selectivity modulation.
No direct catalytic data for target compound; experimental validation required.
Asymmetric catalysis Organocatalysis Chiral ligands

Molecular Weight and Lipophilicity vs. 2-Aminocyclohexanol

The molecular weight of 2-amino-3-methylcyclohexan-1-ol (129.20 g·mol⁻¹) is 12.2% higher than that of 2-aminocyclohexanol (115.17 g·mol⁻¹) due to the additional methyl substituent . This mass increase is accompanied by an estimated elevation of the octanol-water partition coefficient (logP) by approximately +0.5 log units, consistent with the well-established Hansch π-value for an aliphatic methyl group (~+0.5) [1]. The predicted impact on drug-likeness parameters is quantifiable: the target compound has one additional heavy atom (9 vs. 8), one additional rotatable bond consideration (though both have zero formal rotatable bonds in the ring), and a modest increase in polar surface area contribution from the methyl group. For procurement targeting CNS-penetrant candidates, this lipophilicity increase may favor blood-brain barrier penetration (optimal CNS logP range ~2-4), while for aqueous solubility-limited applications, the unsubstituted analogue may be preferred.

MW & Lipophilicity Shift
Class-level inference
ΔMW +14.03 g·mol⁻¹; estimated ΔlogP ≈ +0.5
Quantifiable lipophilicity shift may influence permeability and metabolic stability in medicinal chemistry campaigns.
logP estimated via Hansch π-methyl contribution; no experimental logP reported.
Physicochemical properties Lipophilicity Drug-likeness

Diastereomeric Mixture Supply and Downstream Resolution

The commercially prevalent form of 2-amino-3-methylcyclohexan-1-ol (CAS 874527-42-1) is supplied as a mixture of diastereomers at 95% purity (HPLC), as documented by multiple chemical suppliers . In contrast, trans-2-aminocyclohexanol (CAS 6982-39-4) is routinely available as a single diastereomer (≥96% purity) . For the target compound, resolution of the individual diastereomers presents an additional synthetic challenge: the class-level resolution protocol using (R)- and (S)-mandelic acid delivers >99% ee for 2-aminocyclohexanol derivatives, but its efficiency on the C3-methyl-substituted scaffold—where a third stereocenter introduces diastereomeric relationships—has not been experimentally established [1]. Users procuring this compound must therefore anticipate that obtaining a single enantiomerically pure diastereomer may require chromatographic separation or enzymatic resolution steps beyond those validated for the simpler scaffold.

Supply Form & Resolution
Supporting evidence
Diastereomeric mixture (95% HPLC) vs. single diastereomer trans-2-aminocyclohexanol (≥96%)
Additional resolution steps may be required for single-isomer applications; validated protocol exists for simpler scaffold only.
Class-level resolution protocol (>99% ee) not experimentally validated on C3-methyl scaffold.
Diastereomer separation Chiral resolution Procurement specification

2-Amino-3-methylcyclohexan-1-ol: Key Application Scenarios


Chiral Ligand Development via Cyclohexane Steric Tuning

When developing novel chiral P,O- or N,O-ligands based on the 1,2-amino alcohol motif, the C3-methyl group of 2-amino-3-methylcyclohexan-1-ol offers a steric tuning handle absent from 2-aminocyclohexanol. The established class-level enantioselectivity ceiling of 96% ee for 2-aminocyclohexanol-derived ligands [1] provides a quantitative baseline; the additional methyl substituent may enhance or modulate this selectivity through conformational restriction of the cyclohexane ring. This compound is the appropriate choice when a structure–selectivity relationship study requires systematic variation of ring substitution, as supported by the three-stereocenter architecture and secondary amine character documented above.

Stereochemical Probe for Enzyme-Substrate Studies

The increased stereochemical complexity of 2-amino-3-methylcyclohexan-1-ol (8 possible stereoisomers vs. 4 for 2-aminocyclohexanol) makes it a valuable probe for studying stereochemical recognition by enzymes that process β-amino alcohols, such as cyclohexylamine oxidase (CHAO) and ω-transaminases [2]. The diastereomeric mixture form (CAS 874527-42-1, 95% purity ) provides a direct substrate for enzyme screening without prior resolution, enabling identification of stereoselective biocatalysts that discriminate among the eight possible stereoisomers.

MAO-A and Amine Oxidase Pharmacophore Exploration

The 2-aminocyclohexanol scaffold has documented activity against monoamine oxidase A (MAO-A); class-level data show that certain aminocyclohexanol derivatives inhibit bovine brain mitochondrial MAO-A, though specific IC₅₀ values for 2-amino-3-methylcyclohexan-1-ol remain unreported in the curated public domain . The C3-methyl substitution differentiates this compound from the unsubstituted analogue by increasing lipophilicity (estimated ΔlogP ≈ +0.5 [3]), which may enhance membrane permeability and target engagement. This compound is suitable for structure–activity relationship (SAR) campaigns probing the effect of cyclohexane ring substitution on MAO isoform selectivity and potency.

Building Block for Diastereoselective Cyclohexane Synthesis

The vicinal arrangement of amino and hydroxyl groups, combined with the C3-methyl substituent, makes 2-amino-3-methylcyclohexan-1-ol a strategic intermediate for diastereoselective transformations—including directed epoxidation, aziridination, or N,O-acetal formation—where the methyl group can exert stereodirecting effects through 1,3-allylic strain or conformational biasing [4]. The commercial availability at 95% purity in practical quantities (1g–10g scale) facilitates multi-step synthetic sequence development without requiring in-house synthesis of the starting amino alcohol.

Application
Selection Property
Validation Focus
Chiral ligand steric tuning studies
C3-methyl steric handle on 1,2-amino alcohol scaffold
Enantioselectivity modulation relative to 96% ee class baseline
Enzyme stereochemical recognition probe
8-isomer stereochemical complexity for substrate screening
Stereoselective biocatalyst identification (CHAO, ω-transaminases)
MAO-A pharmacophore SAR exploration
Estimated ΔlogP +0.5 and C3-substitution differentiation
Membrane permeability and isoform selectivity context; IC₅₀ data to verify
Diastereoselective cyclohexane synthesis
Vicinal NH₂/OH with C3 stereodirecting substituent
Directed epoxidation, aziridination, or N,O-acetal formation outcomes
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